
Dihydropyrimidine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with two sulfur atoms at positions 2 and 4, which distinguishes it from other dihydropyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydropyrimidine-2,4(1H,3H)-dithione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst such as nano-cellulose/BF3/Fe3O4, which facilitates the formation of the desired product under mild conditions . The reaction is performed in ethanol, a green and commercially available solvent, and offers high efficiency and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reusability of catalysts and the use of environmentally friendly solvents are important considerations in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dihydropyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce dihydropyrimidine derivatives. Substitution reactions can lead to a wide range of substituted this compound derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of dihydropyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dithione can be compared with other similar compounds, such as dihydropyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . These compounds share a similar pyrimidine core structure but differ in the presence of sulfur atoms or other substituents. The unique presence of sulfur atoms in this compound contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Dihydropyrimidine-2,4(1H,3H)-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-Phenylaminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Properties
CAS No. |
4874-19-5 |
|---|---|
Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |
InChI Key |
LNHFVNLMAUJVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


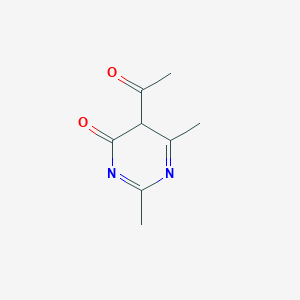
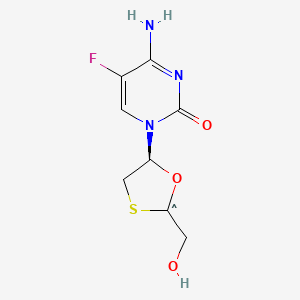
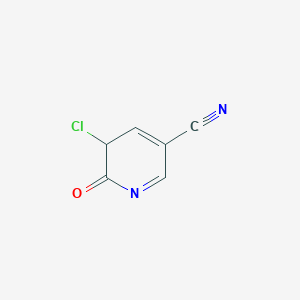
![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

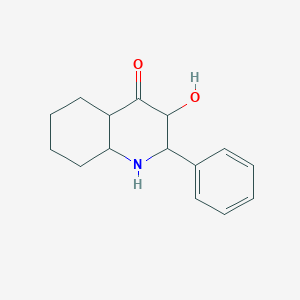
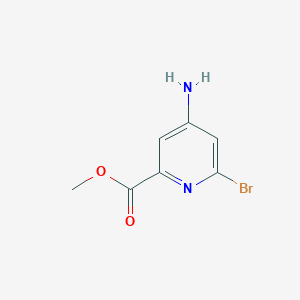
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)

![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)


